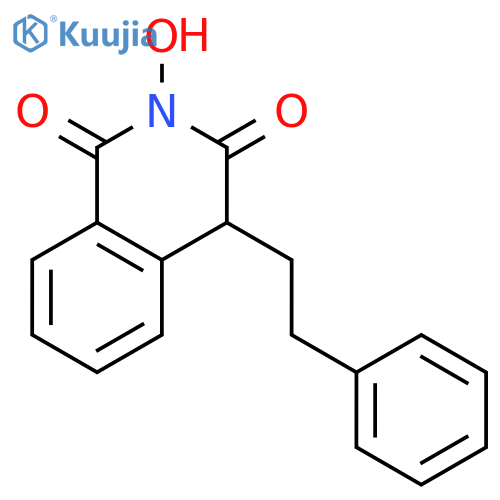Cas no 1269515-03-8 (2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione)

1269515-03-8 structure
商品名:2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione
- 2-hydroxy-4-phenethyl-4H-isoquinoline-1,3-dione
- UAC51503
- BDBM50483356
- 1269515-03-8
- CHEMBL1668671
- 2-Hydroxy-4-(2-phenyl)ethylisoquinoline-1,3(2H,4H)-dione
-
- インチ: InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)15(17(20)18(16)21)11-10-12-6-2-1-3-7-12/h1-9,15,21H,10-11H2
- InChIKey: VNXVBOYKVGHWLL-UHFFFAOYSA-N
- ほほえんだ: O=C1N(O)C(C(CCC2=CC=CC=C2)C3=C1C=CC=C3)=O
計算された属性
- せいみつぶんしりょう: 281.10519334Da
- どういたいしつりょう: 281.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 57.6Ų
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144304-1g |
2-hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189004758-1g |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95% | 1g |
951.66 USD | 2021-06-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807428-1g |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 98% | 1g |
¥8235.00 | 2024-08-09 | |
| Chemenu | CM144304-1g |
2-hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95% | 1g |
$1086 | 2021-08-05 | |
| Ambeed | A591261-1g |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |
1269515-03-8 | 95+% | 1g |
$905.0 | 2024-04-25 |
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
5. Book reviews
1269515-03-8 (2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione) 関連製品
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1269515-03-8)2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione

清らかである:99%
はかる:1g
価格 ($):814.0